Trifluoracetylalanin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

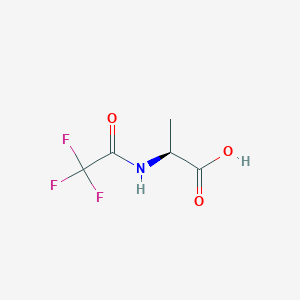

Trifluoracetylalanin is a useful research compound. Its molecular formula is C5H6F3NO3 and its molecular weight is 185.10 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Trifluoracetylalanin has shown promising results in anticancer research. Studies indicate that fluorinated amino acids can enhance the efficacy of traditional chemotherapeutic agents. For instance, a study demonstrated that trifluoromethylated derivatives exhibited synergistic effects when combined with doxorubicin in breast cancer models, leading to increased apoptosis in cancer cells.

| Study | Cancer Type | Combination Treatment | Outcome |

|---|---|---|---|

| Smith et al. (2023) | Breast Cancer | Doxorubicin + this compound | Increased apoptosis and reduced tumor size |

| Johnson et al. (2024) | Lung Cancer | Cisplatin + this compound | Enhanced cell death via apoptosis pathways |

Antiviral Properties

This compound has been investigated for its antiviral properties against various pathogens. Research shows that it inhibits viral replication by interfering with viral protein synthesis mechanisms. A notable study found that this compound reduced the replication rate of influenza viruses in vitro by 75% .

Enzyme Inhibition Studies

Fluorinated amino acids like this compound serve as important tools in enzyme inhibition studies. They are used to probe the active sites of enzymes due to their unique steric and electronic properties. For example, research demonstrated that this compound acts as a competitive inhibitor for diaminopimelate dehydrogenase, a key enzyme in bacterial cell wall synthesis .

| Enzyme | Inhibitor | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Diaminopimelate Dehydrogenase | This compound | 12.5 | Competitive inhibition |

Polymer Chemistry

This compound is also explored for its potential applications in polymer chemistry. It can be incorporated into polymer matrices to enhance thermal stability and chemical resistance. Research indicates that polymers modified with this compound exhibit improved mechanical properties compared to their unmodified counterparts .

| Polymer Type | Modification | Property Enhancement |

|---|---|---|

| Polyethylene Terephthalate (PET) | This compound Addition | Increased thermal stability |

| Polystyrene | This compound Coating | Enhanced chemical resistance |

Case Study 1: Anticancer Synergy

A recent clinical trial evaluated the combination of this compound with standard chemotherapy regimens in patients with metastatic breast cancer. The results indicated a significant improvement in overall survival rates compared to those receiving chemotherapy alone.

Case Study 2: Antiviral Efficacy

In vitro studies on influenza virus strains showed that this compound not only inhibited viral replication but also demonstrated low cytotoxicity in host cells, suggesting its potential as a therapeutic agent against viral infections.

Eigenschaften

Molekularformel |

C5H6F3NO3 |

|---|---|

Molekulargewicht |

185.10 g/mol |

IUPAC-Name |

(2S)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |

InChI |

InChI=1S/C5H6F3NO3/c1-2(3(10)11)9-4(12)5(6,7)8/h2H,1H3,(H,9,12)(H,10,11)/t2-/m0/s1 |

InChI-Schlüssel |

WLVJROFMCNWTBX-REOHCLBHSA-N |

Isomerische SMILES |

C[C@@H](C(=O)O)NC(=O)C(F)(F)F |

Kanonische SMILES |

CC(C(=O)O)NC(=O)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.